molecular formula C17H11ClF3N3O3 B5658957 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B5658957
M. Wt: 397.7 g/mol
InChI Key: PPMWRZVEJXTYHD-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, a furan ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a furan boronic acid with a halogenated pyridazinone derivative in the presence of a palladium catalyst.

    Attachment of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted phenyl halide reacts with an appropriate nucleophile.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines or other reduced derivatives.

    Substitution: The chloro-substituted phenyl ring can undergo nucleophilic aromatic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazinone moiety can yield dihydropyridazines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of advanced materials, such as organic semiconductors or polymers.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridazinone moiety can interact with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the chloro and trifluoromethyl substituents but lacks the furan and pyridazinone moieties.

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: This compound is similar but lacks the furan and pyridazinone moieties.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and pyridazinone moiety distinguishes it from other similar compounds and provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O3/c18-11-4-3-10(17(19,20)21)8-13(11)22-15(25)9-24-16(26)6-5-12(23-24)14-2-1-7-27-14/h1-8H,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMWRZVEJXTYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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